molecular formula C32H49N9O5 B1671158 Elamipretide CAS No. 736992-21-5

Elamipretide

货号 B1671158
CAS 编号: 736992-21-5
分子量: 639.8 g/mol
InChI 键: SFVLTCAESLKEHH-WKAQUBQDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Elamipretide, also known as SS-31, MTP-131, and Bendavia, is a small mitochondrially-targeted tetrapeptide (D-Arg-dimethylTyr-Lys-Phe-NH2) that appears to reduce the production of toxic reactive oxygen species and stabilize cardiolipin .


Molecular Structure Analysis

Elamipretide is a small mitochondrially-targeted tetrapeptide (D-Arg-dimethylTyr-Lys-Phe-NH2) . It readily penetrates and transiently localizes to the inner mitochondrial membrane where it associates with cardiolipin .


Chemical Reactions Analysis

Elamipretide has been shown to mitigate impairments in mitochondrial structure-function observed after rat cardiac ischemia-reperfusion . It alleviates decrements in the activity of complexes I, II, and IV induced by ischemia-reperfusion . It also improves biophysical properties of biomimetic membranes by aggregating cardiolipin .

科学研究应用

  • Neuroinflammation and Memory Impairment

    • Field : Neurology
    • Application : Elamipretide is used to improve mitochondrial dysfunction, synaptic and memory impairment induced by lipopolysaccharide (LPS) in mice .
    • Methods : The researchers used the Morris Water Maze (MWM) and contextual fear conditioning test to assess hippocampus-related learning and memory performance. Molecular biology techniques and ELISA were used to examine mitochondrial function, oxidative stress, and the inflammatory response .
    • Results : Mice treated with LPS exhibited mitochondrial dysfunction, oxidative stress, an inflammatory response, neural cell apoptosis, and loss of dendritic spines in the hippocampus, leading to impaired hippocampus-related learning and memory performance. Treatment with elamipretide significantly ameliorated these impairments .
  • Heart Failure

    • Field : Cardiology
    • Application : Elamipretide is a novel tetrapeptide that increases mitochondrial energy, which is used in the treatment of heart failure with reduced ejection fraction .
    • Methods : In a double-blind, placebo-controlled, ascending-dose trial, patients with heart failure with reduced ejection fraction were randomized to either a single 4-hour infusion of elamipretide or placebo control .
    • Results : A significant decrease in left ventricular end-diastolic volume and end-systolic volume occurred at end infusion in the highest dose cohort. This study demonstrated that a single infusion of elamipretide is safe and well tolerated .
  • Barth Syndrome

    • Field : Genetic Disorders
    • Application : The U.S. Food and Drug Administration (FDA) has agreed to file and review the new drug application (NDA) for elamipretide for the treatment of Barth syndrome .
  • Mitochondrial Myopathy

    • Field : Genetic Disorders
    • Application : Elamipretide has potential to treat primary mitochondrial myopathy . Mitochondrial myopathies are a group of neuromuscular diseases caused by damage to the mitochondria, small energy-producing structures that serve as the cells’ "power plants."
  • Dry Age-Related Macular Degeneration

    • Field : Ophthalmology
    • Application : Elamipretide is being researched for its potential to treat dry age-related macular degeneration . Age-related macular degeneration is an eye disease that may get worse over time. It’s the leading cause of severe, permanent vision loss in people over age 60 .
  • Leber’s Hereditary Optic Neuropathy

    • Field : Ophthalmology
    • Application : Elamipretide has received orphan designation for the treatment of Leber’s Hereditary Optic Neuropathy . This is a condition related to changes in mitochondrial DNA. Affected individuals usually begin to experience vision loss in their teens or twenties .
  • Primary Mitochondrial Diseases

    • Field : Genetic Disorders
    • Application : Elamipretide has potential to treat primary mitochondrial diseases . These are a group of disorders caused by dysfunctional mitochondria, the organelles that generate energy for the cell .
  • Post-Myocardial Left Ventricular Remodeling

    • Field : Cardiology
    • Application : Elamipretide is a novel peptide that targets energy-depleted mitochondria and may ameliorate mitochondrial dysfunction and increase energy generation within cardiac myocytes .
    • Methods : In a double-blind, placebo-controlled, ascending-dose trial, patients with heart failure with reduced ejection fraction were randomized to either a single 4-hour infusion of elamipretide or placebo control .
    • Results : High-dose elamipretide resulted in favorable changes in left ventricular volumes that correlated with peak plasma concentrations, supporting a temporal association and dose–effect relationship .
  • Mitochondrial Dysfunction

    • Field : Molecular Biology
    • Application : Elamipretide is a small mitochondrially-targeted tetrapeptide that appears to reduce the production of toxic reactive oxygen species and stabilize cardiolipin .

属性

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2R)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxy-2,6-dimethylphenyl)propanoyl]amino]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H49N9O5/c1-19-15-22(42)16-20(2)23(19)18-27(41-29(44)24(34)11-8-14-38-32(36)37)31(46)39-25(12-6-7-13-33)30(45)40-26(28(35)43)17-21-9-4-3-5-10-21/h3-5,9-10,15-16,24-27,42H,6-8,11-14,17-18,33-34H2,1-2H3,(H2,35,43)(H,39,46)(H,40,45)(H,41,44)(H4,36,37,38)/t24-,25+,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFVLTCAESLKEHH-WKAQUBQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)N)NC(=O)C(CCCN=C(N)N)N)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)N)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H49N9O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50471988
Record name UNII-87GWG91S09
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

639.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Elamipretide

CAS RN

736992-21-5
Record name Elamipretide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0736992215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Elamipretide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11981
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name UNII-87GWG91S09
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50471988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ELAMIPRETIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87GWG91S09
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Elamipretide
Reactant of Route 2
Elamipretide
Reactant of Route 3
Elamipretide
Reactant of Route 4
Elamipretide
Reactant of Route 5
Elamipretide
Reactant of Route 6
Elamipretide

Citations

For This Compound
1,590
Citations
MA Daubert, E Yow, G Dunn, S Marchev… - Circulation: Heart …, 2017 - Am Heart Assoc
… to evaluate elamipretide in heart failure with reduced ejection fraction and demonstrates that a single infusion of elamipretide is safe and well tolerated. High-dose elamipretide resulted …
Number of citations: 136 www.ahajournals.org
WR Thompson, B Hornby, R Manuel, E Bradley… - Genetics in …, 2021 - Elsevier
… of elamipretide, a mitochondrial tetrapeptide that interacts with cardiolipin. In part 1, 12 subjects were randomized to 40 mg per day of elamipretide … mg per day of elamipretide, with eight …
Number of citations: 65 www.sciencedirect.com
J Butler, MS Khan, SD Anker, GC Fonarow… - Journal of cardiac …, 2020 - Elsevier
Background Elamipretide, a novel mitochondrial modulating agent, improves myocardial energetics; however, it is unknown whether this mechanistic benefit translates into improved …
Number of citations: 48 www.sciencedirect.com
A Karaa, R Haas, A Goldstein, J Vockley, WD Weaver… - Neurology, 2018 - AAN Enterprises
Objective To assess the safety and efficacy of elamipretide, an aromatic-cationic tetrapeptide that readily penetrates cell membranes and transiently localizes to the inner mitochondrial …
Number of citations: 124 n.neurology.org
KC Chatfield, GC Sparagna, S Chau, EK Phillips… - JACC: Basic to …, 2019 - jacc.org
… targeted therapeutic agent elamipretide on mitochondrial and … adults was treated with elamipretide. Mitochondrial oxygen … significantly improved in response to elamipretide treatment. …
Number of citations: 77 www.jacc.org
B Cohen, A Karaa, R Haas, A Goldstein, G Vockley - 2018 - AAN Enterprises
Objective: In MMPOWER, a study of patients with genetically confirmed Primary Mitochondrial Myopathy (PMM), intravenous elamipretide (ELAM) for five days increased the distance …
Number of citations: 2 n.neurology.org
NT Nhu, SY Xiao, Y Liu, VB Kumar, ZY Cui… - Frontiers in Integrative …, 2022 - frontiersin.org
… In summary, using the different neuroinflammatory models with the same dosage of elamipretide (5 mg/kg, ip) in vivo, the available studies suggested that elamipretide might be able to …
Number of citations: 8 www.frontiersin.org
C Obi, AT Smith, GJ Hughes, AA Adeboye - Heart failure reviews, 2022 - Springer
… Elamipretide is being studied both to maintain cellular … Thus far, elamipretide has been shown to increase left … In early-phase clinical trials, elamipretide administration has not resulted in …
Number of citations: 7 link.springer.com
A Karaa, R Haas, A Goldstein… - Journal of cachexia …, 2020 - Wiley Online Library
Background This study aims to evaluate the effect of subcutaneous (SC) elamipretide dosing on exercise performance using the 6 min walk test (6MWT), patient‐reported outcomes …
Number of citations: 32 onlinelibrary.wiley.com
W Zhao, Z Xu, J Cao, Q Fu, Y Wu, X Zhang… - Journal of …, 2019 - Springer
… Based on the above findings, we hypothesized that during neuroinflammation, elamipretide … To test this hypothesis, we assessed the neuroprotective effects of elamipretide against LPS-…
Number of citations: 85 link.springer.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。